Cyclization Selectivity: Quantitative Cyclic Disiloxane Formation Under Acidic Sol-Gel Conditions
In a direct head-to-head comparison, 1,3-bis(diethoxymethylsilyl)propane (the target compound) and 1,3-bis(triethoxysilyl)propane (Comparator A) exhibit divergent cyclization outcomes under identical acidic sol-gel conditions (0.4 M in ethanol, 6 eq. H2O, 10 mol% HCl) [1]. The target compound undergoes intramolecular condensation to form a cyclic disiloxane (14) as a mixture of its syn and anti diastereomers, with a quantitative conversion demonstrated by 29Si NMR [1]. In contrast, 1,3-bis(triethoxysilyl)propane (2) forms a six-membered cyclic disilsesquioxane (6) with a distinct 29Si NMR resonance at δ = -47.2 ppm [2]. The cyclic disiloxane (14) formed from the target compound proved stable against ring-opening polymerization when treated with both Lewis acidic (BF3·OEt2) and basic (Bu4NOH) catalysts, a critical stability feature not shared by all cyclic intermediates in this class [1].
| Evidence Dimension | Cyclization product identity and ring-opening stability under sol-gel conditions |
|---|---|
| Target Compound Data | Forms cyclic disiloxane 14 (syn/anti diastereomer mixture); No reaction with BF3·OEt2 or Bu4NOH catalysts, indicating ring-opening resistance. |
| Comparator Or Baseline | 1,3-Bis(triethoxysilyl)propane (2): Forms six-membered cyclic disilsesquioxane 6 (single stereoisomer); 29Si NMR δ = -47.2 ppm. |
| Quantified Difference | Quantitative conversion to different ring systems (disiloxane vs. disilsesquioxane); target compound exhibits resistance to both acid and base-catalyzed ring-opening. |
| Conditions | 0.4 M monomer in ethanol, 6 equiv. H2O, 10 mol% HCl catalyst, ambient temperature. |
Why This Matters
Selecting the target compound over the triethoxy analog is mandatory when the goal is to isolate a stable, ring-opening-resistant cyclic disiloxane for further synthetic elaboration or as a non-polymerizing model compound.
- [1] Loy, D.A., Carpenter, J.P., Alam, T.M., Shaltout, R., Dorhout, P.K., Greaves, J., Small, J.H. and Shea, K.J. Cyclization Phenomena in the Sol–Gel Polymerization of α,ω-Bis(triethoxysilyl)alkanes and Incorporation of the Cyclic Structures into Network Silsesquioxane Polymers. J. Am. Chem. Soc. 1999, 121, 5413-5425. (See discussion of monomer 13 and cyclic product 14). View Source
- [2] Digital Library, University of North Texas. Cyclization Phenomena in the Sol-Gel Polymerization... Extracted text describing monomer 2 (1,3-bis(triethoxysilyl)propane) and its 29Si NMR data (δ = -47.2 for product 6). View Source
